1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
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Overview
Description
N-Deformyl-N-benzyloxycarbonyl Orlistat is a chemical compound with the molecular formula C36H59NO6 and a molecular weight of 601.86 g/mol . It is an analogue of Orlistat, a well-known lipase inhibitor used in the treatment of obesity . This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
The synthesis of N-Deformyl-N-benzyloxycarbonyl Orlistat involves several steps, starting from the basic structure of Orlistat. The synthetic route typically includes the protection of functional groups, followed by specific reactions to introduce the deformyl and benzyloxycarbonyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations
Chemical Reactions Analysis
N-Deformyl-N-benzyloxycarbonyl Orlistat undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Deformyl-N-benzyloxycarbonyl Orlistat has several scientific research applications, including:
Chemistry: It is used as a reference material in the study of lipase inhibitors and their analogues.
Biology: It is used in proteomics research to study protein-ligand interactions and enzyme inhibition.
Medicine: It is used in the development of new therapeutic agents targeting obesity and related metabolic disorders.
Industry: It is used in the development of new chemical processes and the synthesis of related compounds.
Mechanism of Action
The mechanism of action of N-Deformyl-N-benzyloxycarbonyl Orlistat involves the inhibition of gastrointestinal lipases, similar to Orlistat . This inhibition prevents the breakdown and absorption of dietary fats, leading to reduced caloric intake and weight loss. The molecular targets include the active sites of lipase enzymes, where the compound binds and blocks their activity .
Comparison with Similar Compounds
N-Deformyl-N-benzyloxycarbonyl Orlistat is unique in its structure and function compared to other lipase inhibitors. Similar compounds include:
Orlistat: The parent compound, which is widely used in the treatment of obesity.
Tetrahydrolipstatin: Another lipase inhibitor with a similar mechanism of action.
Phenylbutazone Impurity 15: A related compound with similar structural features.
N-Deformyl-N-benzyloxycarbonyl Orlistat stands out due to its specific modifications, which may offer unique advantages in research applications .
Properties
IUPAC Name |
1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCZADOYPEICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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